molecular formula C22H26Cl2N2 B1666102 Astrazon Pink FG CAS No. 3648-36-0

Astrazon Pink FG

Cat. No.: B1666102
CAS No.: 3648-36-0
M. Wt: 389.4 g/mol
InChI Key: ZTBANYZVKCGOKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astrazon Pink FG, also known as Basic Red 13 or Stenacrile Pink G, is a synthetic dye widely used in various industries. It is known for its vibrant pink color and is primarily utilized in the textile industry for dyeing fabrics. The compound has a molecular formula of C22H26Cl2N2 and a molecular weight of 389.36 g/mol .

Preparation Methods

Astrazon Pink FG is synthesized through a condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde, followed by conversion into its chloride form . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this dye in various applications.

Chemical Reactions Analysis

Astrazon Pink FG undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of iron (Fe2+) as a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), leading to the formation of reduced intermediates.

    Substitution: The dye can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of smaller organic molecules and inorganic salts .

Mechanism of Action

The mechanism of action of Astrazon Pink FG involves its interaction with cellular components, primarily through its fluorescent properties. The dye binds to specific cellular structures, allowing researchers to visualize and study these components under a microscope. In wastewater treatment, the degradation mechanism involves the generation of highly reactive hydroxyl radicals (HO·) through the Fenton reaction. These radicals break down the dye molecules into smaller organic acids and inorganic salts, ultimately leading to the mineralization of the dye .

Comparison with Similar Compounds

Astrazon Pink FG is unique due to its specific chemical structure and vibrant pink color. Similar compounds include other basic dyes such as Basic Red 1, Basic Red 2, and Basic Red 12. These dyes share similar applications in the textile industry but differ in their chemical structures and specific properties. For example, Basic Red 1 has a different molecular formula and exhibits slightly different staining properties compared to this compound .

This compound stands out due to its high fluorescence intensity and stability, making it a preferred choice for various scientific and industrial applications.

Biological Activity

Astrazon Pink FG, also known as Basic Red 13 (C.I. 48015), is a synthetic dye primarily used in the textile industry for dyeing acrylic fibers. Its chemical structure includes a molecular formula of C22H26Cl2N2C_{22}H_{26}Cl_{2}N_{2} and a molecular weight of 389.36 g/mol. This compound exhibits various biological activities, making it a subject of interest in both environmental and biomedical research.

This compound is characterized by its bright pink color and is soluble in water at a concentration of approximately 14 g/L. The dye maintains its color stability at elevated temperatures (up to 120 °C) and has been utilized in various applications, including:

  • Dyeing acrylic fibers : It is predominantly used for coloring synthetic textiles.
  • Environmental remediation : Studies have shown its potential for adsorption onto granular carbon-silica aerogels, aiding in wastewater treatment processes .
PropertyValue
CAS Number3648-36-0
Molecular FormulaC22H26Cl2N2
Molecular Weight389.36 g/mol
Solubility14 g/L
ColorPink
StabilityUp to 120 °C

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it possesses activity against bacteria and fungi, suggesting potential applications in medical settings as an anti-infection agent. Its mechanisms may involve interference with microbial cell membranes or metabolic pathways .

Cytotoxicity and Apoptosis

Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This property is significant for developing potential anticancer therapies. The dye's interaction with cellular components triggers apoptotic pathways, leading to programmed cell death .

Environmental Impact and Remediation

The environmental implications of this compound are notable, particularly concerning its persistence in wastewater. Research has demonstrated effective adsorption onto modified carbon-silica composites, enhancing the removal of this dye from contaminated water sources. The adsorption efficiency is influenced by factors such as pH, temperature, and initial dye concentration .

Table 2: Summary of Biological Activities

ActivityDescription
AntimicrobialEffective against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines
Environmental RemediationHigh adsorption efficiency on carbon-silica composites

Case Study 1: Wastewater Treatment

A study focused on the adsorption of this compound onto granular activated carbon (gAC) impregnated with silica aerogels showed that this composite material enhanced dye removal efficiency by approximately 1.5 times compared to gAC alone. The optimal conditions for adsorption were identified as a specific pH range, with equilibrium achieved within six hours .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, demonstrating its potential as an antibacterial agent suitable for incorporation into textile products to prevent microbial growth .

Properties

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBANYZVKCGOKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-36-0, 190437-48-0
Record name Basic Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astrazone pink FG
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astrazon Pink FG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTRAZONE PINK FG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2YZ663EFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astrazon Pink FG
Reactant of Route 2
Reactant of Route 2
Astrazon Pink FG
Reactant of Route 3
Reactant of Route 3
Astrazon Pink FG
Reactant of Route 4
Reactant of Route 4
Astrazon Pink FG
Reactant of Route 5
Astrazon Pink FG
Reactant of Route 6
Astrazon Pink FG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.